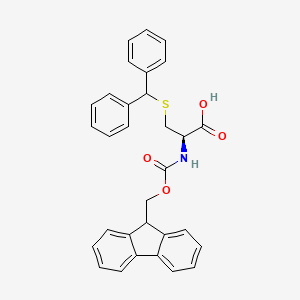

Fmoc-cys(dpm)-oh

Vue d'ensemble

Description

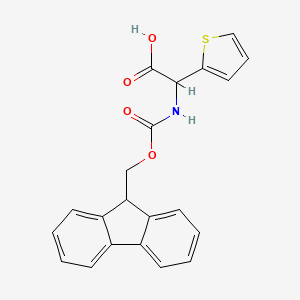

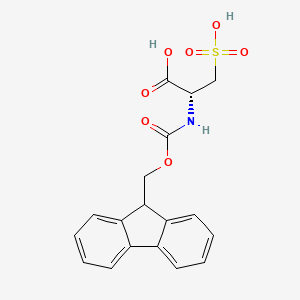

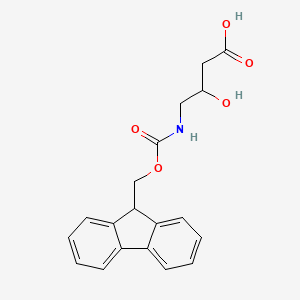

“Fmoc-Cys(Dpm)-OH” is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . It is also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-diphenylmethyl-L-cysteine .

Synthesis Analysis

“Fmoc-Cys(Dpm)-OH” is used in Fmoc Solid Phase Peptide Synthesis (SPPS) for the introduction of Cys residues . The Dpm group has increased stability compared to Trt, enabling selective removal of Mtt groups on the solid phase with dilute TFA without loss of Dpm groups .Molecular Structure Analysis

The molecular formula of “Fmoc-Cys(Dpm)-OH” is C31H27NO4S . The molecular weight is 509.62 g/mol .Chemical Reactions Analysis

In the synthesis of peptides containing Cys, “Fmoc-Cys(Dpm)-OH” presents special challenges to the peptide chemist . The Dpm group has increased stability compared to Trt, enabling selective removal of Mtt groups on the solid phase with dilute TFA without loss of Dpm groups .Physical And Chemical Properties Analysis

“Fmoc-Cys(Dpm)-OH” is a powder form . It is used in Fmoc solid-phase peptide synthesis .Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-cys(dpm)-oh is widely used in solid-phase peptide synthesis (SPPS) due to its stability and efficiency. It allows for the incorporation of cysteine residues with minimal risk of racemization, which is crucial for maintaining the integrity of the peptide structure. The diphenylmethyl (Dpm) protecting group is stable to low concentrations of trifluoroacetic acid (TFA), making it suitable for Fmoc SPPS where acid-labile protecting groups are required .

Protein Chemistry

In protein chemistry, Fmoc-cys(dpm)-oh’s protecting group plays a significant role. It is used for the selective protection of cysteine residues during the synthesis of peptides and proteins, which is essential for forming disulfide bonds that are critical for protein folding and stability .

Green Chemistry in SPPS

The use of Fmoc-cys(dpm)-oh aligns with green chemistry principles in SPPS by reducing solvent consumption and waste. It contributes to a more sustainable approach to peptide synthesis, which is increasingly important in pharmaceutical manufacturing .

Mechanistic Aspects of SPPS

Fmoc-cys(dpm)-oh is involved in the mechanistic aspects of SPPS, such as the coupling of amino acids and peptide bond formation. Its protective group ensures that the thiol group of cysteine does not interfere with these critical reactions .

Mécanisme D'action

Target of Action

Fmoc-Cys(Dpm)-OH is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . The primary target of this compound is the cysteine thiol group, which plays a crucial role in peptide and protein chemistry .

Mode of Action

The compound interacts with its target by protecting the cysteine thiol group, thereby enabling a vast array of peptide and protein chemistry . The Dpm group in Fmoc-Cys(Dpm)-OH has been shown to prevent the risk of racemization during the incorporation of the Cys residue in Fmoc-Solid Phase Peptide Synthesis (SPPS) .

Biochemical Pathways

The protection of the cysteine thiol group by Fmoc-Cys(Dpm)-OH facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . This process affects the biochemical pathways involved in peptide synthesis and protein science .

Pharmacokinetics

The compound’s ability to prevent racemization during cys residue incorporation in fmoc-spps suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of Fmoc-Cys(Dpm)-OH’s action is the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins . It also enables peptide/protein labeling in vitro and in vivo .

Action Environment

The action of Fmoc-Cys(Dpm)-OH can be influenced by environmental factors such as the conditions used for its deprotection, its use in Boc and Fmoc peptide synthesis, and its comparison to other related Cys protecting groups . These factors can affect the compound’s action, efficacy, and stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPLDYIPIHKRET-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-cys(dpm)-oh | |

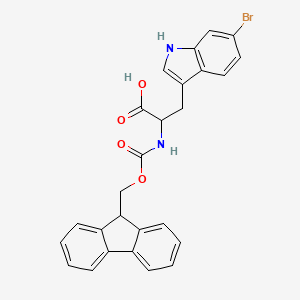

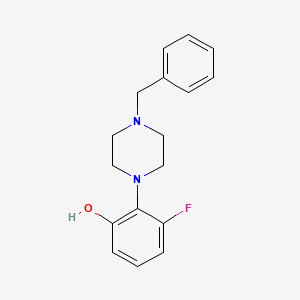

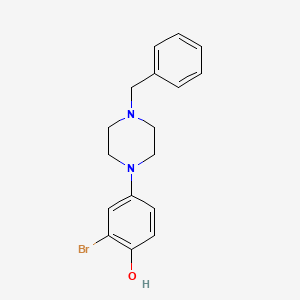

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.